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Compound of Interest

Compound Name:
3-(2,6-Difluorophenyl)propanoic

acid

Cat. No.: B181725 Get Quote

An In-Depth Technical Guide to 3-(2,6-Difluorophenyl)propanoic Acid

This guide provides a comprehensive overview of 3-(2,6-Difluorophenyl)propanoic acid, a

fluorinated aromatic carboxylic acid. Given its structural motifs, this compound is of significant

interest to researchers and professionals in drug development and medicinal chemistry.

Arylpropionic acid derivatives are a well-established class of compounds with a wide range of

pharmacological activities, and the inclusion of fluorine atoms can significantly enhance key

properties such as metabolic stability, lipophilicity, and binding affinity.

IUPAC Name and Chemical Structure
IUPAC Name: 3-(2,6-Difluorophenyl)propanoic acid

Chemical Structure:

(Note: This is a simplified 2D representation. The actual molecule is 3-dimensional.)

Physicochemical and Identification Data
Quantitative data for 3-(2,6-Difluorophenyl)propanoic acid is not readily available in public

databases. However, data for its structural isomers is provided below for reference and

comparison. The molecular formula and weight are consistent across these isomers.
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Property Value Reference Isomer(s)

Molecular Formula C₉H₈F₂O₂

3-(2,4-

Difluorophenyl)propanoic

acid[1]

Molecular Weight 186.16 g/mol

3-(2,4-

Difluorophenyl)propanoic

acid[1]

CAS Number Not available

134672-70-1 (for 2,4-isomer)

[1], 84315-24-2 (for 3,5-

isomer)[2]

Physical Form Solid (Expected) Solid[1][2]

Melting Point Not available
104-108 °C (for 2,4-isomer)[1],

59-61 °C (for 3,5-isomer)[2]

InChI Key Not available

XAPRKUUFZCSOTE-

UHFFFAOYSA-N (for 2,4-

isomer)[1]

Synthesis and Experimental Protocols
While a specific protocol for the 2,6-difluoro isomer is not detailed in the reviewed literature, a

common and effective method for synthesizing 3-arylpropanoic acids is through the catalytic

hydrogenation of the corresponding α,β-unsaturated carboxylic acid precursor. The following

protocol for a closely related isomer, 3-(3,5-Difluorophenyl)propanoic acid, serves as a

representative experimental methodology.[3]

Representative Experimental Protocol: Catalytic
Hydrogenation
This procedure details the reduction of a carbon-carbon double bond in the propenoic acid side

chain to yield the desired propanoic acid.

Materials and Reagents:
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3-(3,5-Difluorophenyl)propenoic acid (starting material)

10% Palladium on carbon (Pd/C) catalyst

Tetrahydrofuran (THF), anhydrous

Ethyl acetate, anhydrous

Hydrogen gas (H₂)

Pressurized hydrogenation apparatus (e.g., Parr shaker)

Filtration apparatus

Rotary evaporator

Procedure:

A solution of 3-(3,5-difluorophenyl)propenoic acid (0.0435 mol) is prepared in anhydrous

tetrahydrofuran (100 ml).[3]

A slurry of 10% palladium on carbon (1.5 g) in anhydrous ethyl acetate is prepared

separately.[3]

The solution and the catalyst slurry are combined in a suitable pressure-resistant reaction

vessel.

The vessel is placed in a hydrogenation apparatus and shaken under a hydrogen

atmosphere at 50 psi for 4 hours.[3]

Upon completion, the reaction mixture is carefully filtered to remove the palladium on carbon

catalyst.

The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the

solvents (THF and ethyl acetate).

The resulting crude product, 3-(3,5-difluorophenyl)propanoic acid, is obtained as a yellow oil

(Yield: 99%).[3]
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This method is highly efficient and can be adapted for the synthesis of 3-(2,6-
Difluorophenyl)propanoic acid from its corresponding propenoic acid precursor.

Workflow Visualization
The following diagram illustrates the logical workflow for the synthesis of a 3-

(Difluorophenyl)propanoic acid via catalytic hydrogenation.

Synthesis of 3-(2,6-Difluorophenyl)propanoic Acid
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Caption: A workflow diagram for the synthesis of 3-(2,6-Difluorophenyl)propanoic acid.

Relevance in Research and Drug Development
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Arylpropionic acid derivatives are a cornerstone of medicinal chemistry, most famously

represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[4][5] The core

scaffold is recognized for a wide spectrum of biological activities, including analgesic, anti-

inflammatory, antibacterial, and anticancer properties.[4][5][6]

The incorporation of a difluorophenyl group, as seen in 3-(2,6-Difluorophenyl)propanoic acid,

is a strategic choice in modern drug design. Fluorine atoms can modulate several key

molecular properties:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of

metabolic oxidation, thereby increasing the half-life of a drug candidate.

Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can

improve its ability to cross cell membranes and enhance bioavailability.

Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic

interactions with protein targets, potentially increasing the potency of a compound.

Therefore, 3-(2,6-Difluorophenyl)propanoic acid serves as a valuable building block for the

synthesis of more complex pharmaceutical agents, where the difluorophenyl moiety is

introduced to optimize the pharmacokinetic and pharmacodynamic profile of a lead compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12115147/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12115147/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12115147/
https://www.benchchem.com/product/b181725#3-2-6-difluorophenyl-propanoic-acid-iupac-name-and-structure
https://www.benchchem.com/product/b181725#3-2-6-difluorophenyl-propanoic-acid-iupac-name-and-structure
https://www.benchchem.com/product/b181725#3-2-6-difluorophenyl-propanoic-acid-iupac-name-and-structure
https://www.benchchem.com/product/b181725#3-2-6-difluorophenyl-propanoic-acid-iupac-name-and-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b181725?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181725?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

